molecular formula C18H21N3OS B2569069 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034298-29-6

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2569069
CAS RN: 2034298-29-6
M. Wt: 327.45
InChI Key: RIDMMEAYDAVJFV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound and is a structural component of some pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene and pyrazole derivatives are crucial in medicinal chemistry due to their wide range of pharmacological properties. Research has focused on synthesizing these derivatives and characterizing their structural and spectral properties. For instance, thiophenylhydrazonoacetates have been synthesized to yield a variety of derivatives, including pyrazole and pyrazolopyrimidine, highlighting the compound's utility in heterocyclic synthesis (Mohareb et al., 2004). Furthermore, benzo[b]thiophene derivatives have been synthesized and shown to possess significant biological activities, which include antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).

Biological Activities

The interest in benzo[b]thiophene and pyrazole derivatives extends to their potential biological activities. New benzo[b]thiophene derivatives have been synthesized, including thiadiazoles, oxadiazoles, and pyrazolines, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds have been screened for antibacterial, antifungal, and anti-inflammatory studies, with many showing potent activities (Isloor et al., 2010). Additionally, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), with the thiophene analogues demonstrating superior potency compared to other heteroaryl fragments (Allan et al., 2009).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-11(9-14-10-23-16-8-6-5-7-15(14)16)19-18(22)17-12(2)20-21(4)13(17)3/h5-8,10-11H,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMMEAYDAVJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

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